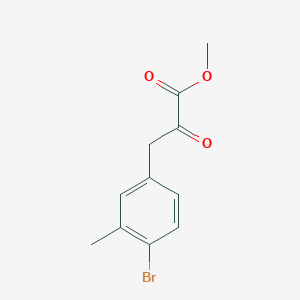
Methyl 3-(4-bromo-3-methylphenyl)-2-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-bromo-3-methylphenyl)-2-oxopropanoate is an organic compound with a complex structure that includes a brominated aromatic ring and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-3-methylphenyl)-2-oxopropanoate typically involves the esterification of 4-bromo-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems also ensures consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(4-bromo-3-methylphenyl)-2-oxopropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Substitution: Formation of substituted derivatives like 3-(4-azido-3-methylphenyl)-2-oxopropanoate.
Reduction: Formation of 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate.
Oxidation: Formation of 3-(4-bromo-3-carboxyphenyl)-2-oxopropanoate.
Aplicaciones Científicas De Investigación
Methyl 3-(4-bromo-3-methylphenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs targeting specific pathways in disease treatment.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-(4-bromo-3-methylphenyl)-2-oxopropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to a therapeutic effect. The bromine atom and ester group play crucial roles in its reactivity and interaction with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-bromo-3-methylbenzoate: Similar structure but lacks the oxopropanoate group.
4-Bromo-3-methylphenyl isocyanate: Contains an isocyanate group instead of an ester.
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: Contains a diazenyl group, making it photoactive.
Uniqueness
Methyl 3-(4-bromo-3-methylphenyl)-2-oxopropanoate is unique due to the presence of both a brominated aromatic ring and an ester group, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Propiedades
Fórmula molecular |
C11H11BrO3 |
|---|---|
Peso molecular |
271.11 g/mol |
Nombre IUPAC |
methyl 3-(4-bromo-3-methylphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C11H11BrO3/c1-7-5-8(3-4-9(7)12)6-10(13)11(14)15-2/h3-5H,6H2,1-2H3 |
Clave InChI |
KJJAUQNWUFZUFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CC(=O)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13678911.png)

![8-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13678920.png)
![4-(Piperazin-1-yl)furo[3,2-c]pyridine dihydrochloride](/img/structure/B13678924.png)
![Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13678925.png)



![6-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]quinoline](/img/structure/B13678955.png)

